molecular formula C24H19BrN2O4 B5371777 N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide

Cat. No.: B5371777
M. Wt: 479.3 g/mol
InChI Key: ITTQNUVSTHAAFE-UDWIEESQSA-N
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Description

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzodioxole moiety, a methylanilino group, and a bromobenzamide structure, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O4/c1-15-2-9-19(10-3-15)26-24(29)20(27-23(28)17-5-7-18(25)8-6-17)12-16-4-11-21-22(13-16)31-14-30-21/h2-13H,14H2,1H3,(H,26,29)(H,27,28)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTQNUVSTHAAFE-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the methylanilino group, and the final coupling with the bromobenzamide moiety. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Methylanilino Group: This step often involves the reaction of aniline derivatives with appropriate electrophiles.

    Coupling with Bromobenzamide: The final step may involve a condensation reaction between the intermediate product and 4-bromobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its anticancer properties and ability to inhibit specific molecular targets.

    Industry: Utilized in the development of advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. Pathways involved may include signal transduction, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

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